Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-
Overview
Description
Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a benzenesulfonamide core with various substituents, including a methyl group, a nitrophenyl group, and a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Alkylation: The final step involves the alkylation of the sulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Sulfonation: Using large reactors to handle the exothermic reactions safely.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 4-methyl-N-(4-aminophenyl)-N-(phenylmethyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 4-carboxy-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of antibacterial agents.
Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets.
Industrial Chemistry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the additional substituents.
4-Methylbenzenesulfonamide: Similar structure but lacks the nitrophenyl and phenylmethyl groups.
N-(4-Nitrophenyl)benzenesulfonamide: Lacks the methyl and phenylmethyl groups.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- is unique due to its combination of substituents, which confer specific chemical properties and biological activities. The presence of the nitrophenyl group enhances its electron-withdrawing capability, while the phenylmethyl group increases its lipophilicity, potentially improving its interaction with biological membranes.
Properties
IUPAC Name |
N-benzyl-4-methyl-N-(4-nitrophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-16-7-13-20(14-8-16)27(25,26)21(15-17-5-3-2-4-6-17)18-9-11-19(12-10-18)22(23)24/h2-14H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPDFYRRQUHOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066749 | |
Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22019-64-3 | |
Record name | 4-Methyl-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22019-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022019643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-4'-nitrotoluene-p-sulphonanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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